Cas no 2486086-41-1 (1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid)
![1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2486086-41-1x500.png)
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-45146510
- 2486086-41-1
- 1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid
- 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid
-
- インチ: 1S/C15H17NO4/c1-15(2,3)20-14(19)16-9-11(12(16)13(17)18)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,17,18)
- InChIKey: MYXPYPIAWKDEND-UHFFFAOYSA-N
- ほほえんだ: O(C(N1C(C(=O)O)=C(C2C=CC=CC=2)C1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 275.11575802g/mol
- どういたいしつりょう: 275.11575802g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 66.8Ų
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P027V1Y-500mg |
1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid |
2486086-41-1 | 95% | 500mg |
$1012.00 | 2024-05-21 | |
1PlusChem | 1P027V1Y-5g |
1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid |
2486086-41-1 | 95% | 5g |
$3595.00 | 2024-05-21 | |
Aaron | AR027VAA-1g |
1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid |
2486086-41-1 | 95% | 1g |
$1381.00 | 2025-02-15 | |
Aaron | AR027VAA-5g |
1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid |
2486086-41-1 | 95% | 5g |
$3955.00 | 2025-02-15 | |
1PlusChem | 1P027V1Y-10g |
1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid |
2486086-41-1 | 95% | 10g |
$5298.00 | 2024-05-21 | |
Aaron | AR027VAA-50mg |
1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid |
2486086-41-1 | 95% | 50mg |
$340.00 | 2025-02-15 | |
Aaron | AR027VAA-250mg |
1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid |
2486086-41-1 | 95% | 250mg |
$695.00 | 2025-02-15 | |
Aaron | AR027VAA-2.5g |
1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid |
2486086-41-1 | 95% | 2.5g |
$2681.00 | 2025-02-15 | |
1PlusChem | 1P027V1Y-250mg |
1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid |
2486086-41-1 | 95% | 250mg |
$664.00 | 2024-05-21 | |
1PlusChem | 1P027V1Y-1g |
1-[(tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid |
2486086-41-1 | 95% | 1g |
$1281.00 | 2024-05-21 |
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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5. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acidに関する追加情報
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid
1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid is a compound with the CAS number 2486086-41-1, which has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural features and potential applications. This compound belongs to the class of dihydroazete carboxylic acids, which are known for their versatility in synthetic chemistry and their role as intermediates in the synthesis of bioactive molecules.
The molecular structure of 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid is characterized by a dihydroazete ring, which is a four-membered ring containing two adjacent oxygen atoms. The presence of a tert-butoxy carbonyl group (Boc) at position 1 and a phenyl group at position 3 adds to its complexity and reactivity. The Boc group is a well-known protecting group in peptide synthesis, making this compound a valuable intermediate in the synthesis of peptides and other bioactive molecules.
Recent studies have highlighted the importance of dihydroazete carboxylic acids in the development of novel drug delivery systems and as building blocks for complex organic molecules. For instance, researchers have explored the use of this compound in the synthesis of β-amino acids, which are essential components in peptide therapeutics. The phenyl group at position 3 confers aromaticity, enhancing the compound's stability and bioavailability, making it an attractive candidate for drug design.
In terms of synthesis, 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid can be prepared via a variety of methods, including ring-opening reactions of azetidines or through cyclization reactions involving amino acids. The choice of synthetic route depends on the desired stereochemistry and scalability of the process. Recent advancements in asymmetric catalysis have enabled the enantioselective synthesis of this compound, which is crucial for its application in chiral drug discovery.
The application of this compound extends beyond pharmaceuticals. It has been utilized in the development of enzymatic inhibitors, particularly those targeting proteases involved in diseases such as cancer and neurodegenerative disorders. The Boc group plays a critical role in modulating the reactivity and selectivity of these inhibitors, making them more effective in vitro and in vivo.
Moreover, 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid has shown potential as a precursor for the synthesis of antiviral agents. Its ability to inhibit viral proteases makes it a promising candidate for antiviral drug development, particularly against emerging viral pathogens such as coronaviruses.
In conclusion, 1-[(Tert-butoxy)carbonyl]-3-phenyl-1,4-dihydroazete-2-carboxylic acid (CAS No: 2486086-41-) is a versatile compound with significant implications in organic synthesis and drug discovery. Its unique structural features and reactivity make it an invaluable tool for researchers aiming to develop novel therapeutic agents. As research continues to uncover new applications and synthetic strategies for this compound, its role in advancing medicinal chemistry is expected to grow further.
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